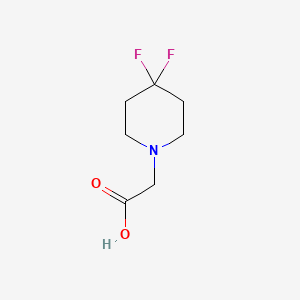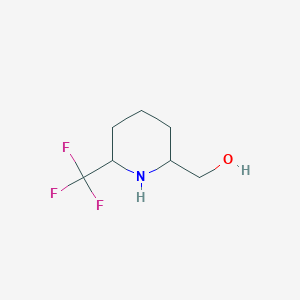![molecular formula C10H17F2N B1432723 9,9-Difluoro-3-azaspiro[5.5]undecane CAS No. 1781297-83-3](/img/structure/B1432723.png)
9,9-Difluoro-3-azaspiro[5.5]undecane
Vue d'ensemble
Description
9,9-Difluoro-3-azaspiro[5.5]undecane is a chemical compound with the molecular formula C10H17F2N . It has a molecular weight of 189.25 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17F2N/c11-10(12)6-4-9(5-7-10)3-1-2-8-13-9/h13H,1-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The predicted boiling point is 240.2±40.0 °C, and the predicted density is 1.07±0.1 g/cm3 . The compound has a predicted pKa value of 10.43±0.40 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
9,9-Difluoro-3-azaspiro[5.5]undecane is a compound within the broader family of spiroaminals, which are core structures in various natural and synthetic products with significant biological activities. Researchers have developed multiple strategies for synthesizing these compounds due to their complex structures and potential applications. The synthetic approaches aim to create spiroaminals with precise control over their chemical properties, enabling their use in various scientific and medicinal fields (Sinibaldi & Canet, 2008).
Applications in Peptide Synthesis
One application of derivatives of this compound is in peptide synthesis. The compound 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate, related to this compound, has been used for synthesizing N-protected amino acid-ASUD esters. These esters are beneficial in peptide synthesis, offering a method to create peptides while preserving the amino acids' enantiomeric purity. This technique provides a safer and more efficient alternative to conventional methods, eliminating the need for potentially harmful reagents (Rao et al., 2016).
Catalysis and Organic Synthesis
Spiro compounds, including this compound derivatives, have been explored for their catalytic properties and applications in organic synthesis. For instance, asymmetric electrochemical lactonization of diols using a chiral 1-azaspiro[5.5]undecane N-oxyl radical mediator-modified electrode demonstrates the compound's potential in enantioselective synthesis. This process highlights the role of spiro compounds in producing optically active molecules, essential for developing pharmaceuticals and fine chemicals (Kashiwagi et al., 2003).
Safety and Hazards
The safety information for 9,9-Difluoro-3-azaspiro[5.5]undecane indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Mécanisme D'action
Target of Action
The primary target of 9,9-Difluoro-3-azaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as a potent competitive antagonist at the GABAAR . This means it competes with the natural ligand, GABA, for binding sites on the receptor, thereby inhibiting the receptor’s function.
Biochemical Pathways
By antagonizing the GABAAR, this compound affects the GABAergic neurotransmission pathway . This can lead to an increase in neuronal excitability, as the inhibitory effect of GABA is reduced.
Pharmacokinetics
The pharmacokinetic properties of 9,9-Difluoro-3-azaspiro[5It has been reported to show low cellular membrane permeability , which could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its antagonistic effect on GABAAR . By inhibiting this receptor, it can disrupt inhibitory neurotransmission and potentially lead to increased neuronal activity.
Analyse Biochimique
Biochemical Properties
9,9-Difluoro-3-azaspiro[5.5]undecane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with γ-aminobutyric acid type A receptors (GABAAR), acting as a competitive antagonist . This interaction is crucial as it influences the inhibitory neurotransmission in the central nervous system. Additionally, this compound exhibits low cellular membrane permeability, which affects its bioavailability and distribution within the body .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABAAR can alter the inhibitory signaling pathways, leading to changes in neuronal activity . Furthermore, this compound can affect gene expression by binding to specific transcription factors or regulatory proteins, thereby influencing the transcriptional activity of target genes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a GABAAR antagonist, it binds to the receptor’s active site, preventing the binding of the natural ligand, γ-aminobutyric acid (GABA). This inhibition disrupts the normal inhibitory signaling, leading to altered neuronal excitability . Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may exhibit different biochemical properties . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, its interaction with GABAAR can affect the metabolism of neurotransmitters, leading to changes in their levels and activity . Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s low cellular membrane permeability affects its distribution, leading to localized accumulation in specific tissues . Additionally, this compound may interact with specific transporters, facilitating its uptake and distribution within the body.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with GABAAR suggests a localization in the neuronal cell membrane, where it can exert its inhibitory effects . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical mechanisms.
Propriétés
IUPAC Name |
9,9-difluoro-3-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N/c11-10(12)3-1-9(2-4-10)5-7-13-8-6-9/h13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBXOSZBSJBSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CCNCC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1432651.png)
![7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432652.png)






![1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid](/img/structure/B1432661.png)

![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1432663.png)
